molecular formula C17H14ClNO5 B11027444 Dimethyl 5-{[(2-chlorophenyl)carbonyl]amino}benzene-1,3-dicarboxylate

Dimethyl 5-{[(2-chlorophenyl)carbonyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B11027444
M. Wt: 347.7 g/mol
InChI Key: OCIHCKYTALUTSB-UHFFFAOYSA-N
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Description

Dimethyl 5-[(2-chlorobenzoyl)amino]isophthalate: is a chemical compound with the molecular formula C17H14ClNO5 It is a derivative of isophthalic acid and is characterized by the presence of a chlorobenzoyl group attached to the amino group of the isophthalate moiety

Properties

Molecular Formula

C17H14ClNO5

Molecular Weight

347.7 g/mol

IUPAC Name

dimethyl 5-[(2-chlorobenzoyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C17H14ClNO5/c1-23-16(21)10-7-11(17(22)24-2)9-12(8-10)19-15(20)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,20)

InChI Key

OCIHCKYTALUTSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 5-[(2-chlorobenzoyl)amino]isophthalate typically involves the reaction of dimethyl isophthalate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Dimethyl isophthalate+2-chlorobenzoyl chlorideDimethyl 5-[(2-chlorobenzoyl)amino]isophthalate\text{Dimethyl isophthalate} + \text{2-chlorobenzoyl chloride} \rightarrow \text{Dimethyl 5-[(2-chlorobenzoyl)amino]isophthalate} Dimethyl isophthalate+2-chlorobenzoyl chloride→Dimethyl 5-[(2-chlorobenzoyl)amino]isophthalate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-[(2-chlorobenzoyl)amino]isophthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group or other reduced forms.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Benzyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Dimethyl 5-[(2-chlorobenzoyl)amino]isophthalate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 5-[(2-chlorobenzoyl)amino]isophthalate involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

  • Dimethyl 5-[(2,4-dichlorobenzoyl)amino]isophthalate
  • Dimethyl 5-[(4-chlorobenzoyl)amino]isophthalate
  • Dimethyl 5-[(2,5-dichlorophenyl)sulfonyl]amino]isophthalate

Comparison: Dimethyl 5-[(2-chlorobenzoyl)amino]isophthalate is unique due to the presence of a single chlorine atom in the benzoyl group, which influences its reactivity and biological activity. In contrast, compounds with multiple chlorine atoms or different substituents may exhibit different chemical and biological properties. For example, dimethyl 5-[(2,4-dichlorobenzoyl)amino]isophthalate has two chlorine atoms, which can enhance its electrophilicity and potentially increase its biological activity.

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